
1-(Trifluoromethyl)decahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)decahydronaphthalene is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a decahydronaphthalene (decalin) ring structure
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)decahydronaphthalene can be synthesized through several methods, including:
Direct Fluorination: Treating decahydronaphthalene with fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) under controlled conditions.
Radical Trifluoromethylation: Using trifluoromethyl radicals generated from precursors like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a radical initiator.
Electrophilic Trifluoromethylation: Employing electrophilic trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of a Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale fluorination reactors equipped with advanced control systems to manage the highly reactive fluorinating agents. The process is conducted under stringent safety protocols to handle the corrosive nature of fluorine compounds.
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)decahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of decahydronaphthalene derivatives with reduced fluorine content.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylated naphthoquinones and other oxidized derivatives.
Reduction Products: Reduced fluorinated naphthalenes.
Substitution Products: Amines, amides, and other functionalized derivatives.
科学研究应用
1-(Trifluoromethyl)decahydronaphthalene finds applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Employed in the production of advanced materials and fluorinated polymers.
作用机制
The mechanism by which 1-(Trifluoromethyl)decahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(Trifluoromethyl)decahydronaphthalene is compared with other similar compounds to highlight its uniqueness:
Trifluoromethylbenzene: Similar in having a trifluoromethyl group but differs in the aromatic ring structure.
Trifluoromethylated Decalins: Other decahydronaphthalene derivatives with different substituents.
Fluorinated Naphthalenes: Compounds with varying degrees of fluorination and different positions of fluorine atoms.
属性
分子式 |
C11H17F3 |
|---|---|
分子量 |
206.25 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H17F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2 |
InChI 键 |
ZSHOEKNCGKTTQO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CCCC2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




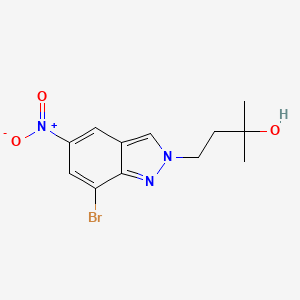
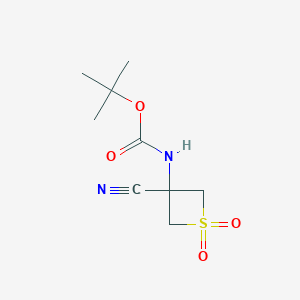
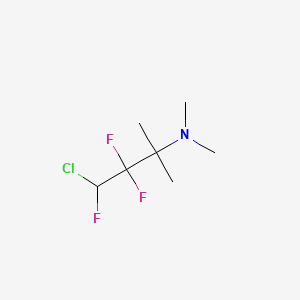
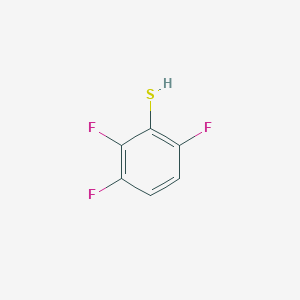


![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
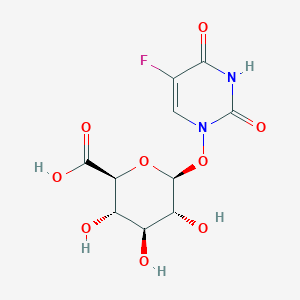
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
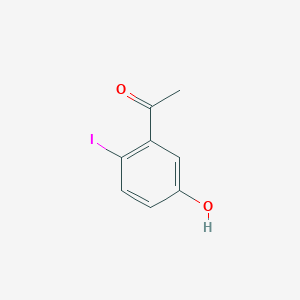
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)

